

The Role of NF90/NF110 in Circular RNA Biogenesis: A Technical Guide

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Compound of Interest

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Executive Summary

Circular RNAs (circRNAs) are a class of non-coding RNAs with diverse regulatory functions. Their biogenesis, a process known as back-splicing, is tightly regulated by various cellular factors. Among these, the double-stranded RNA-binding proteins Nuclear Factor 90 (NF90) and its isoform **NF110**, collectively referred to as **NF90/NF110** (encoded by the ILF3 gene), have emerged as key regulators. This technical guide provides an in-depth overview of the function of **NF90/NF110** in circRNA biogenesis, detailing the underlying molecular mechanisms, experimental methodologies to study these interactions, and the impact of this regulation in physiological and pathological contexts, particularly in the antiviral immune response.

Core Mechanism of NF90/NF110-Mediated circRNA Biogenesis

NF90/NF110 are critical promoters of circRNA formation through their ability to bind double-stranded RNA (dsRNA) structures within pre-mRNAs. The biogenesis of many circRNAs is facilitated by the presence of inverted complementary sequences, such as Alu repeats, in the introns flanking the exons destined for circularization. These complementary sequences hybridize to form an RNA duplex, bringing the 5' and 3' splice sites into close proximity, a conformation that favors the back-splicing reaction over canonical linear splicing.

NF90/**NF110**, through their dsRNA-binding motifs (dsRBMs), recognize and bind to these intronic RNA duplexes.[1][2][3] This binding stabilizes the secondary structure, further promoting the juxtaposition of the splice sites and enhancing the efficiency of back-splicing by the spliceosome.[2]

Dynamic Regulation of NF90/NF110 Function in Viral Infection

The function of NF90/**NF110** in circRNA biogenesis is dynamically regulated, most notably during viral infection.[1][3] Upon sensing of viral dsRNA, a key pathogen-associated molecular pattern (PAMP), the cellular machinery initiates an antiviral response. A central player in this response is the protein kinase R (PKR), which is activated by dsRNA. Activated PKR phosphorylates NF90/**NF110**, triggering their translocation from the nucleus to the cytoplasm. [4][5][6]

This subcellular relocation has a dual consequence:

- **Downregulation of circRNA Biogenesis:** The nuclear pool of NF90/**NF110** is depleted, leading to a global reduction in the biogenesis of their target circRNAs.[1][3]
- **Antiviral Response in the Cytoplasm:** In the cytoplasm, the released NF90/**NF110** can directly bind to viral mRNAs, inhibiting their translation and thus restricting viral replication.[1][2]

This coordinated regulation highlights a fascinating interplay between circRNA metabolism and innate immunity, where NF90/**NF110** act as a molecular switch.

Data Presentation: Quantitative Analysis of NF90/NF110-Mediated circRNA Regulation

The regulatory role of NF90/**NF110** on circRNA expression has been quantified in several studies, primarily through knockdown and overexpression experiments followed by high-throughput sequencing or quantitative PCR. The following tables summarize representative data on the impact of NF90/**NF110** modulation on circRNA levels.

circRNA Target	Cell Line	Experimental Condition	Fold Change in circRNA Expression	Reference
circPOLR2A	HeLa	NF90 Knockdown	↓ (significant decrease)	Li et al., 2017
circPOLR2A	HeLa	NF110 Knockdown	↓ (significant decrease)	Li et al., 2017
circPOLR2A	HeLa	NF90 Overexpression	↑ (significant increase)	Li et al., 2017
circPOLR2A	HeLa	NF110 Overexpression	↑ (significant increase)	Li et al., 2017
Global circRNAs	HeLa	NF90/NF110 Knockdown	↓ (general decrease)	Li et al., 2017

Table 1: Effect of NF90/NF110 Knockdown and Overexpression on circRNA Expression.

Condition	Cellular Fraction	Protein	Relative Abundance	Reference
Mock Treatment	Nucleus	NF90/NF110	High	Li et al., 2017
Mock Treatment	Cytoplasm	NF90/NF110	Low	Li et al., 2017
Poly(I:C) Treatment	Nucleus	NF90/NF110	Low	Li et al., 2017
Poly(I:C) Treatment	Cytoplasm	NF90/NF110	High	Li et al., 2017

Table 2: Subcellular Localization of NF90/NF110 in Response to Viral Mimic (Poly(I:C)).

Experimental Protocols

RNA Immunoprecipitation (RIP) for NF90/NF110

This protocol is for the immunoprecipitation of endogenous NF90/**NF110** to identify associated circRNAs.

Materials:

- Cells of interest (e.g., HeLa cells)
- RIP Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, supplemented with protease and RNase inhibitors)
- Antibody against NF90/**NF110** (and corresponding IgG control)
- Protein A/G magnetic beads
- Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate)
- Elution Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
- Proteinase K
- Phenol:Chloroform:Isoamyl Alcohol
- Ethanol and 3 M Sodium Acetate
- RNase-free water

Procedure:

- Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in RIP Lysis Buffer and incubate on ice.
- Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant.
- Immunoprecipitation: Add the anti-NF90/**NF110** antibody or IgG control to the cleared lysate and incubate with rotation at 4°C.
- Bead Binding: Add pre-washed Protein A/G magnetic beads and continue the incubation.

- Washes: Pellet the beads using a magnetic stand and wash several times with Wash Buffer.
- Elution: Elute the RNA-protein complexes from the beads using Elution Buffer.
- Protein Digestion: Add Proteinase K to the eluate and incubate to digest the protein.
- RNA Purification: Extract the RNA using Phenol:Chloroform:Isoamyl Alcohol followed by ethanol precipitation.
- Analysis: Resuspend the RNA pellet in RNase-free water. The enriched circRNAs can be identified and quantified by RT-qPCR or high-throughput sequencing.

Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-Seq) for NF90/NF110

CLIP-Seq provides a high-resolution map of the direct binding sites of NF90/**NF110** on RNA.

Materials:

- Cells of interest
- UV cross-linking instrument (254 nm)
- Lysis and Wash Buffers (as for RIP, with optimized concentrations)
- RNase I
- 3' and 5' RNA linkers
- T4 RNA ligase
- Reverse transcriptase and primers
- PCR amplification reagents
- Gel electrophoresis equipment
- High-throughput sequencing platform

Procedure:

- **UV Cross-linking:** Expose cells to UV light to create covalent cross-links between NF90/**NF110** and their bound RNAs.
- **Cell Lysis and RNA Fragmentation:** Lyse the cells and partially digest the RNA with RNase I to obtain small RNA fragments bound to the protein.
- **Immunoprecipitation:** Perform immunoprecipitation of the NF90/**NF110**-RNA complexes as described in the RIP protocol.
- **Linker Ligation:** Ligate 3' and 5' RNA linkers to the ends of the RNA fragments.
- **Protein Digestion and RNA Purification:** Digest the protein with Proteinase K and purify the RNA fragments.
- **Reverse Transcription and PCR:** Reverse transcribe the RNA fragments into cDNA and amplify by PCR.
- **Sequencing and Analysis:** Sequence the resulting cDNA library and map the reads to the genome to identify the binding sites of NF90/**NF110**.

In Vitro Splicing Assay for circRNA Biogenesis

This assay reconstitutes the back-splicing reaction in a test tube to directly assess the effect of NF90/**NF110** on circRNA formation.

Materials:

- In vitro transcription system (e.g., T7 RNA polymerase)
- Radiolabeled nucleotides (e.g., [α -³²P]UTP)
- Linear pre-mRNA template containing the exons to be circularized and flanking intronic sequences with complementary repeats
- HeLa cell nuclear extract

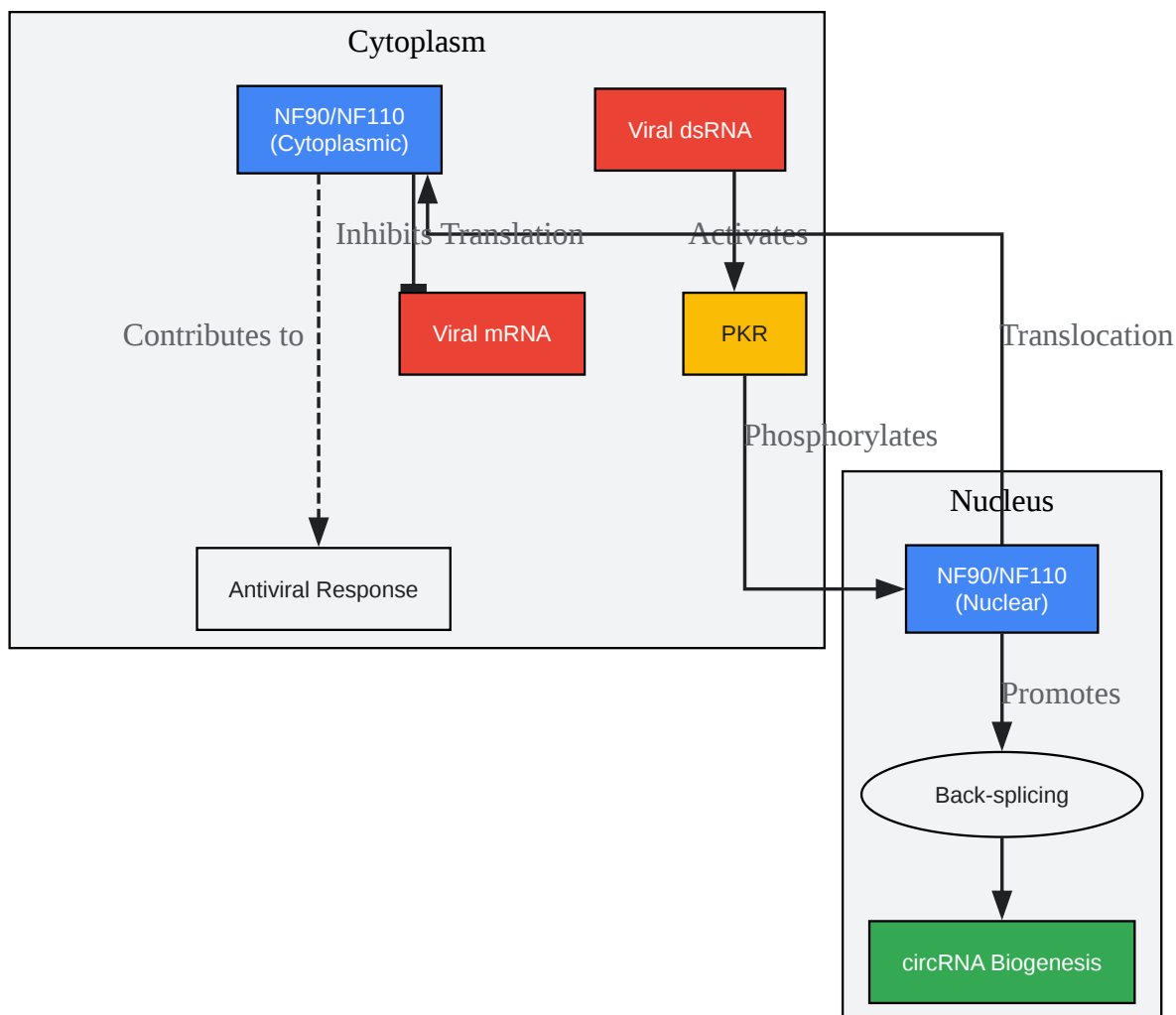
- Recombinant purified NF90/**NF110** protein
- Splicing reaction buffer (containing ATP, MgCl₂, and other necessary components)
- RNA purification reagents
- Denaturing polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

- Pre-mRNA Synthesis: Synthesize radiolabeled pre-mRNA substrate by in vitro transcription.
- Splicing Reaction: Set up splicing reactions containing the radiolabeled pre-mRNA, HeLa nuclear extract, and splicing buffer. For experimental conditions, add purified recombinant NF90/**NF110**.
- Incubation: Incubate the reactions at 30°C to allow splicing to occur.
- RNA Extraction: Stop the reactions and extract the RNA.
- Analysis by PAGE: Separate the RNA products on a denaturing polyacrylamide gel.
- Visualization: Visualize the radiolabeled RNA products by autoradiography. The formation of circRNA can be identified by its characteristic slower migration compared to its linear counterpart and its resistance to exonuclease treatment.

Visualizations

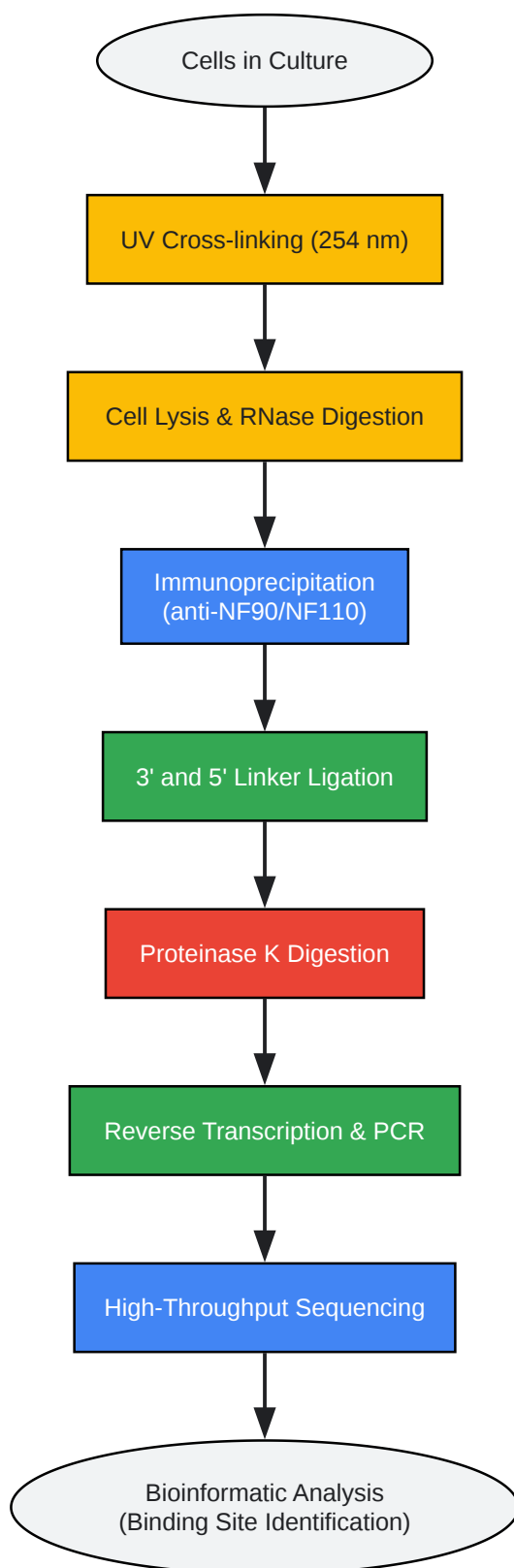
Signaling Pathway of NF90/NF110 Regulation during Viral Infection



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Caption: NF90/NF110 regulation during viral infection.

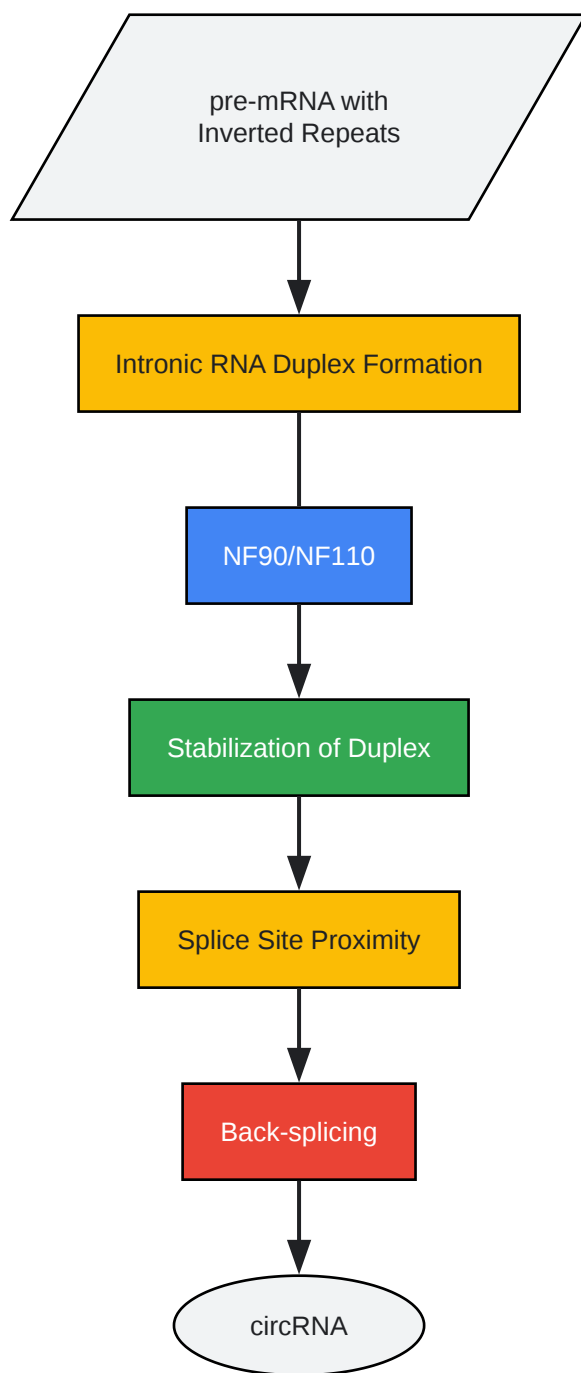
Experimental Workflow for NF90/NF110 CLIP-Seq



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Caption: Workflow for identifying NF90/**NF110** binding sites.

Logical Relationship of NF90/NF110 in circRNA Biogenesis



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